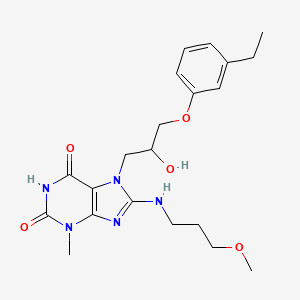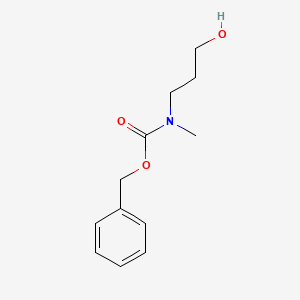
Benzyl 3-hydroxypropylmethylcarbamate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Benzyl 3-hydroxypropylmethylcarbamate consists of a benzyl group attached to a carbamate group, which in turn is attached to a 3-hydroxypropyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the available literature .Applications De Recherche Scientifique
Antitubercular Agents
A series of 3-amino-5-benzylphenol derivatives, including compounds related to Benzyl 3-hydroxypropylmethylcarbamate, have been designed and synthesized, demonstrating good inhibitory activity against various M. tuberculosis strains. These compounds represent a new class of antitubercular agents with potential for further development (Cheng et al., 2019).
Biosynthesis of Natural Products
3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor related to the discussed compound, is crucial for the biosynthesis of a large group of natural products. This review covers the biosynthesis from a molecular genetics, chemical, and biochemical perspective (Kang et al., 2012).
Catalytic Applications
The Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates demonstrates the utility of related compounds in facilitating the formation of complex organic molecules, indicating the potential for these materials in synthetic organic chemistry (Zhang et al., 2006).
Environmental and Health Studies
Studies on the sensitive determination of trace urinary 3-hydroxybenzo[a]pyrene, a biomarker for assessing carcinogenic exposure risks, involve the use of techniques that could potentially be applied to compounds like this compound for monitoring and analytical purposes (Hu et al., 2016).
Photolabile Compounds
Carbamoyl derivatives of photolabile benzoins, including those related to the discussed compound, are synthesized for applications in photochemistry, offering insights into the design of light-sensitive materials with potential applications in various scientific fields (Papageorgiou et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-(3-hydroxypropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(8-5-9-14)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMLEONEEMXTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2850250.png)

![3-(5-bromofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2850254.png)
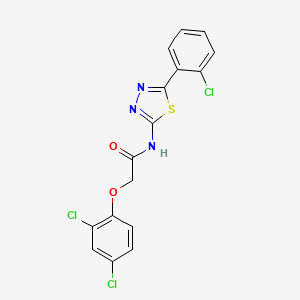
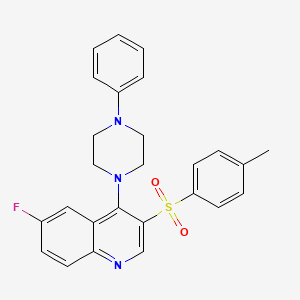
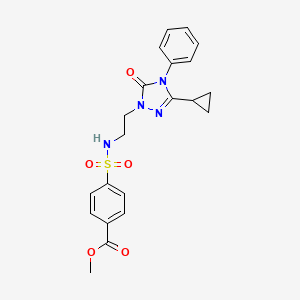
![N-(2-aminoethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2850263.png)
![5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2850264.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2850265.png)
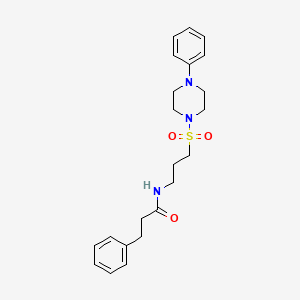
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2850268.png)

